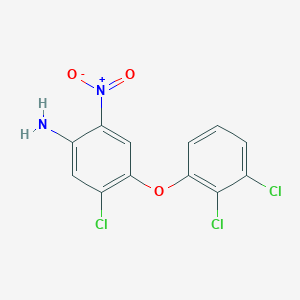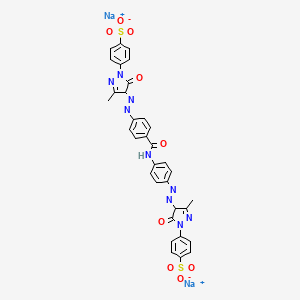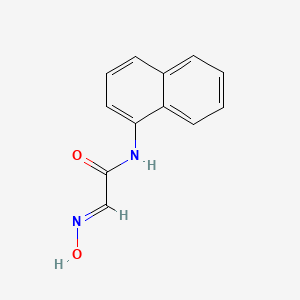
2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide is an organic compound that features a naphthalene ring attached to an acetamide group with a hydroxyimino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene derivatives with acetamide and hydroxylamine. One common method involves the cyclocondensation of 2-hydroxyimino-1-(naphthalen-1-yl)butane-1,3-dione with alkyl hydrazines . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The naphthalene ring provides a hydrophobic interaction surface, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure but different functional groups.
9,10-Di(naphthalen-2-yl)anthracene: Another naphthalene derivative used in organic light-emitting diodes (OLEDs).
Uniqueness
2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide is unique due to its hydroxyimino substituent, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other naphthalene derivatives that may lack such functional groups.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,16H,(H,14,15)/b13-8+ |
InChI Key |
HMDIGANJRVGLLN-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


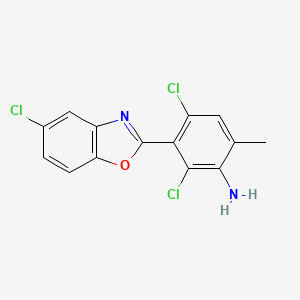

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
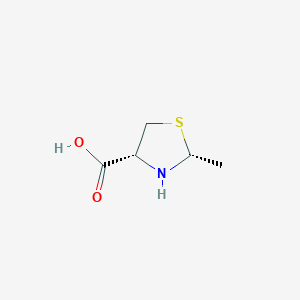
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
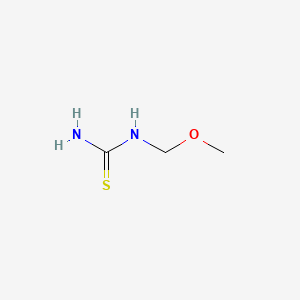
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)




